molecular formula C20H22FN5S B2369045 5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole CAS No. 2380086-87-1

5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole

Cat. No. B2369045
CAS RN: 2380086-87-1
M. Wt: 383.49
InChI Key: UICXVFRXIYBIBR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridazin-3-yl group, a piperazin-1-yl group, and a thiazole group . These groups are common in many biologically active compounds . The presence of a fluorophenyl group could potentially enhance the compound’s binding affinity to certain proteins .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through ring construction from different cyclic or acyclic precursors . Functionalization of preformed rings, such as proline derivatives, is another common approach .


Molecular Structure Analysis

The compound’s structure is likely to be influenced by the steric factors of its constituent groups . The pyrrolidine ring, for example, is known for its stereogenicity of carbons, which can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5S/c1-14-19(27-15(2)22-14)13-25-9-11-26(12-10-25)20-8-7-18(23-24-20)16-3-5-17(21)6-4-16/h3-8H,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICXVFRXIYBIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine

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